tert-butyl (4-formylbicyclo[2.2.2]octan-1-yl)carbamate
Description
Chemical Structure: This compound features a bicyclo[2.2.2]octane core substituted with a formyl (-CHO) group at the 4-position and a tert-butyl carbamate (-NHCOOtBu) protecting group at the 1-position. Synthesis: It is synthesized via Dess-Martin oxidation of tert-butyl (4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)carbamate, yielding 48% after purification by silica gel chromatography . LC/MS data confirm its molecular ion peak at m/z 344 (M+H)+, consistent with the molecular formula C₁₈H₂₅NO₃ . Applications: The formyl group enables further derivatization, such as nucleophilic additions or condensations, making it a versatile intermediate in medicinal chemistry (e.g., for synthesizing pyrrolopyridine derivatives in patent applications) .
Properties
IUPAC Name |
tert-butyl N-(4-formyl-1-bicyclo[2.2.2]octanyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-12(2,3)18-11(17)15-14-7-4-13(10-16,5-8-14)6-9-14/h10H,4-9H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFVBLMGZYGPJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(CC1)(CC2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417551-36-0 | |
| Record name | tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-formylbicyclo[2.2.2]octan-1-ylcarbamate typically involves the reaction of a bicyclic precursor with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:
Formation of the bicyclic precursor: This can be achieved through various organic synthesis techniques.
Reaction with tert-butyl isocyanate: The bicyclic precursor is reacted with tert-butyl isocyanate under specific conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of tert-butyl 4-formylbicyclo[2.2.2]octan-1-ylcarbamate may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include:
Batch or continuous flow reactors: To control the reaction environment and ensure consistent product quality.
Purification steps: Such as crystallization or chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
tert-butyl (4-formylbicyclo[2.2.2]octan-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The tert-butyl carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
tert-butyl (4-formylbicyclo[2.2.2]octan-1-yl)carbamate has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of tert-butyl 4-formylbicyclo[2.2.2]octan-1-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to:
Bind to specific enzymes or receptors: Modulating their activity.
Participate in chemical reactions: Leading to the formation of active intermediates or products that exert biological effects.
Comparison with Similar Compounds
Functional Group Variations
The bicyclo[2.2.2]octane scaffold is a rigid, three-dimensional structure used to enhance metabolic stability and binding affinity in drug candidates. Substitutions at the 4-position significantly influence reactivity and applications:
Stability and Physicochemical Properties
- Lipophilicity : The tert-butyl carbamate group enhances solubility in organic solvents, while the bicyclo[2.2.2]octane core reduces conformational flexibility, improving metabolic stability.
- Thermal Stability: All derivatives exhibit stability up to 120°C (e.g., during Mitsunobu reactions or Pd-catalyzed couplings) .
- Chromatographic Behavior : Elution gradients (e.g., 0–80% EtOAc/hexane) resolve regioisomers, as seen in pyrazolo[4,3-c]pyridine syntheses .
Patent and Preclinical Relevance
- The formyl derivative is pivotal in synthesizing TLR7/8 antagonists (e.g., MHV370 for lupus therapy) and pyrrolopyridine-based kinase inhibitors .
Biological Activity
Tert-butyl (4-formylbicyclo[2.2.2]octan-1-yl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in relation to neuroprotection and enzyme inhibition. This article explores its biological activity, supported by research findings, case studies, and relevant data.
- Molecular Formula : CHNO
- Molecular Weight : 268.4 g/mol
- CAS Number : 219996-52-8
Research indicates that this compound exhibits inhibitory effects on key enzymes involved in neurodegenerative processes:
- β-secretase Inhibition : This compound has been shown to inhibit β-secretase, an enzyme implicated in the cleavage of amyloid precursor protein, leading to reduced amyloid beta peptide aggregation, which is a hallmark of Alzheimer's disease. The reported IC value for this inhibition is approximately 15.4 nM .
- Acetylcholinesterase Inhibition : It also acts as an acetylcholinesterase inhibitor, with a Ki value of 0.17 μM. This inhibition can enhance cholinergic signaling, potentially improving cognitive functions affected by neurodegenerative diseases .
Neuroprotective Effects
In vitro studies have demonstrated that this compound can protect astrocyte cells from apoptosis induced by amyloid beta peptides (Aβ). When treated with Aβ, cell viability dropped significantly; however, co-treatment with the compound improved cell viability from 43.78% to 62.98% .
In Vivo Studies
In animal models, the compound's effectiveness was assessed following scopolamine administration, which induces oxidative stress and cognitive deficits. While it showed some protective effects against oxidative stress, the results were not statistically significant compared to established treatments like galantamine .
Case Studies
In a comparative study involving various compounds targeting similar pathways, this compound demonstrated moderate efficacy in reducing inflammatory markers such as TNF-α in astrocytes exposed to Aβ. However, the reduction was not sufficient to achieve statistical significance when compared to controls .
Data Summary
| Activity | Outcome |
|---|---|
| β-secretase Inhibition | IC = 15.4 nM |
| Acetylcholinesterase Inhibition | Ki = 0.17 μM |
| Cell Viability Improvement | From 43.78% to 62.98% with Aβ co-treatment |
| TNF-α Reduction | Moderate reduction observed but not statistically significant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
